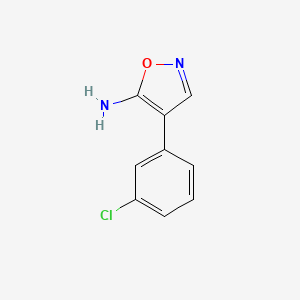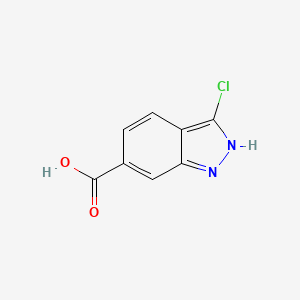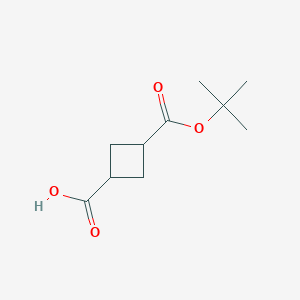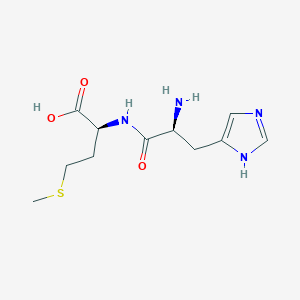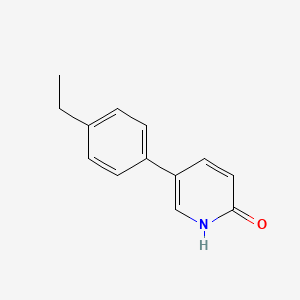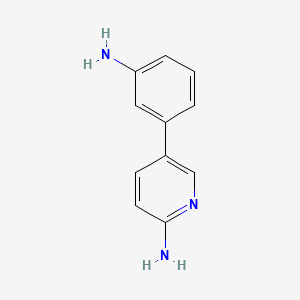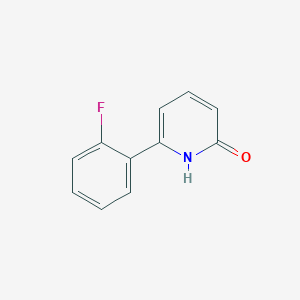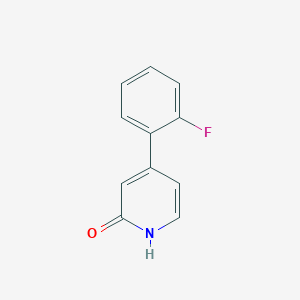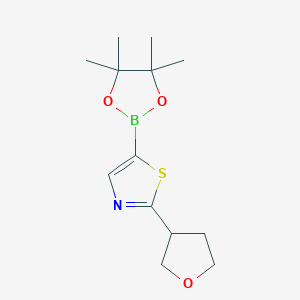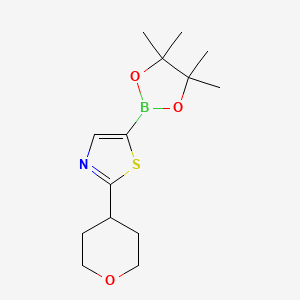
2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester (PTBAPE) is a novel boronic acid pinacol ester that has been developed for use in a variety of scientific research applications. PTBAPE has a wide range of potential uses, including catalytic, medicinal, and biophysical applications. PTBAPE is an important tool for scientists to study the effects of various compounds on biochemical and physiological processes.
科学的研究の応用
2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester has a wide range of potential applications in scientific research. It has been used as a catalyst in organic synthesis reactions, such as the Heck reaction and the Suzuki-Miyaura reaction. This compound has also been studied for its potential medicinal applications, such as its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential biophysical applications, such as its ability to bind to specific proteins and its ability to act as a fluorescent probe for imaging.
作用機序
The mechanism of action of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester is not fully understood. However, it is known that this compound binds to specific proteins, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. This binding can affect the activity of these proteins and can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on the growth of certain cancer cells. Additionally, it has been shown to have an effect on the activity of certain enzymes, such as proteases, and can affect the activity of certain receptors, such as G-protein coupled receptors.
実験室実験の利点と制限
One of the main advantages of using 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester in lab experiments is its versatility. This compound can be used for a variety of scientific research applications, including catalytic, medicinal, and biophysical applications. Additionally, this compound is relatively easy to synthesize and can be stored for long periods of time without degradation. However, this compound is not suitable for use in all lab experiments, as it can be toxic if ingested and may cause skin irritation.
将来の方向性
There are a number of potential future directions for the research and development of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester. One potential direction is to further explore its potential medicinal applications, such as its ability to inhibit the growth of cancer cells. Additionally, further research could be conducted to explore the effects of this compound on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of this compound as a fluorescent probe for imaging. Finally, further research could be conducted to explore the potential of this compound as a catalyst for other organic synthesis reactions.
合成法
The synthesis of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester is a multi-step process involving the reaction of piperidine, thiazole, and boronic acid. The first step of the synthesis involves the reaction of piperidine and thiazole to form a Schiff base. This reaction is catalyzed by a base such as sodium hydroxide and is carried out in an aqueous solution. The Schiff base is then reacted with boronic acid to form a boronate ester, which is then reduced with sodium borohydride to form the final product, this compound.
特性
IUPAC Name |
2-piperidin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-5-7-16-8-6-10/h9-10,16H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYULENITZHNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

